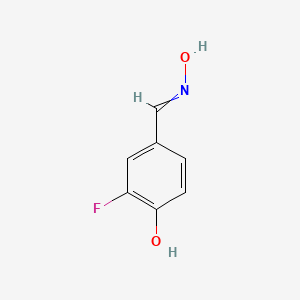
2-Fluoro-4-(hydroxyiminomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Fluoro-4-(hydroxyiminomethyl)phenol is a fluorinated phenolic compound characterized by a hydroxyiminomethyl (-CH=N-OH) substituent at the para position relative to the fluorine atom on the aromatic ring. These analogs are often synthesized via diazo coupling, hydrogenation, or condensation reactions, with applications in pharmaceuticals, liquid crystals, and organic electronics .
Comparison with Similar Compounds
Structural Analogs with Modified Imino Groups
2-Fluoro-4-(1-methoxyimino-ethyl)phenol
- Structure: Features a methoxyimino (-C(CH₃)=N-OCH₃) group instead of hydroxyiminomethyl.
- Synthesis: Produced via condensation of 2-fluoro-4-acetylphenol with methoxyamine, followed by purification .
- Key Data: NMR: δ 7.45–7.38 (2H, m), 3.97 (3H, s) for methoxy group . Stability: Methoxyimino group enhances hydrolytic stability compared to hydroxyiminomethyl derivatives.
N-(2-Hydroxybenzylidene)-4-fluoroaniline (CAS 3382-62-5)
- Structure: Schiff base with an imino (-CH=N-) linkage between phenol and 4-fluoroaniline.
- Safety: Classified as non-hazardous under GHS guidelines .
Analogs with Sulfonyl and Alkyl Substituents
2-Fluoro-4-(methylsulfonyl)phenol (1e)
- Structure : Methylsulfonyl (-SO₂CH₃) group at the para position.
- Synthesis : Commercially available; characterized by HR-MS (m/z 171.0128) and NMR (δ 3.11 ppm for -SO₂CH₃) .
- Reactivity: Sulfonyl group increases acidity (pKa ~6.5) compared to hydroxyiminomethyl derivatives.
2-[(Ethylamino)methyl]-4-fluorophenol (CAS 1363166-27-1)
- Structure: Ethylaminomethyl (-CH₂NHCH₂CH₃) substituent.
- Properties : Boiling point 254°C (predicted), density 1.126 g/cm³ .
- Applications: Potential precursor for bioactive molecules due to the amine functionality.
Biphenyl and Heterocyclic Derivatives
2-Fluoro-4-(5-fluoro-2-hydroxyphenyl)phenol (CAS 1261997-87-8)
- Structure: Biphenyl system with dual fluorine and phenolic groups.
- Properties : Molecular weight 222.19 g/mol; exhibits enhanced π-π stacking in crystal lattices .
- Applications : Studied for optoelectronic materials due to extended conjugation.
2-Fluoro-4-[5-(3-hydroxyphenyl)-2-thienyl]phenol (CAS 1122660-29-0)
- Structure: Thienyl ring conjugated to the phenol core.
- Synthesis : Cross-coupling reactions involving thiophene intermediates .
- Electronic Properties : Thienyl group enhances charge transport, relevant for organic semiconductors.
Pharmacologically Active Derivatives
Tetrazolinone Derivatives (Compounds 37 and 38)
- Parent Compound: Derived from 2-fluoro-4-(1-methoxyimino-ethyl)phenol.
- Bioactivity : Demonstrated efficacy in agricultural or medicinal chemistry (exact targets undisclosed) .
- Synthetic Yield: ~60% for cyclohexanol intermediates in related pathways .
NSC 368390 (DuP-785)
- Activity: Anticancer agent with >90% inhibition against human colon carcinomas .
Key Findings and Insights
- Electronic Effects: Electron-withdrawing groups (e.g., -SO₂CH₃, -F) lower the phenolic pKa, enhancing solubility in polar solvents .
- Biological Relevance: Methoxyimino and tetrazolinone derivatives show promise in drug development due to stability and modular synthesis .
- Structural Diversity : Thienyl and biphenyl extensions improve optoelectronic properties, suggesting utility in material science .
Properties
IUPAC Name |
2-fluoro-4-(hydroxyiminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-5(4-9-11)1-2-7(6)10/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBAQCIHPFEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













